An In-depth Technical Guide to tert-Amyl Peroxy-2-ethylhexanoate
An In-depth Technical Guide to tert-Amyl Peroxy-2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of tert-Amyl peroxy-2-ethylhexanoate (TAPO). It is an organic peroxide widely utilized as a free-radical initiator in polymerization processes. This document includes detailed tables of its physical and chemical properties, experimental protocols for its synthesis and thermal decomposition analysis, and a visualization of its mechanism of action in polymerization. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a thorough understanding of this compound.
Core Chemical Properties
tert-Amyl peroxy-2-ethylhexanoate is a colorless to pale yellow liquid.[1] It is a member of the organic peroxides family and is primarily used as an initiator for the (co)polymerization of ethylene, styrene, and (meth)acrylates.[2][3]
Physical and Chemical Data
The key physical and chemical properties of tert-Amyl peroxy-2-ethylhexanoate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆O₃ | [4] |
| Molecular Weight | 230.34 g/mol | [4] |
| CAS Number | 686-31-7 | [5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 0.9075 g/cm³ at 20 °C | [5] |
| Melting Point | -62 °C | [5] |
| Boiling Point | 68 °C at 0.5 Torr | [5] |
| Solubility in Water | Insoluble | [1][4] |
| Active Oxygen Content | ~6.95% |
Safety and Handling Information
tert-Amyl peroxy-2-ethylhexanoate is a thermally unstable compound and may explode if exposed to heat, shock, or friction.[1][4] It is classified as an organic peroxide Type D.[5]
| Safety Parameter | Value | Source(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | |
| Control Temperature | 20 °C | |
| Emergency Temperature | 25 °C | |
| Primary Hazards | Flammable, Irritant, Explosive | [4][5] |
Handling Precautions:
-
Store below 10°C in a well-ventilated place away from heat and direct sunlight.[5]
-
Keep away from incompatible materials such as acids, bases, heavy metals, and reducing agents.
-
Use non-sparking tools and explosion-proof equipment.
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
In case of a spill, do not touch the material. Isolate the spill area and use inert, damp, non-combustible material for cleanup.[6]
Experimental Protocols
Synthesis of tert-Amyl Peroxy-2-ethylhexanoate (Adapted Protocol)
Disclaimer: The following protocol is adapted from the synthesis of the closely related compound, tert-amyl peroxy-2-ethylhexyl carbonate, as described in patent CN112300045A.[7] This should be considered a general guideline and may require optimization for the synthesis of tert-Amyl peroxy-2-ethylhexanoate.
Materials:
-
tert-Amyl hydroperoxide
-
2-Ethylhexanoyl chloride
-
Aqueous sodium hydroxide (B78521) (e.g., 30% w/v)
-
An organic solvent (e.g., hexane (B92381) or heptane)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve tert-amyl hydroperoxide in the organic solvent.
-
Cool the solution to a temperature between 10-20 °C.
-
Slowly add the aqueous sodium hydroxide solution while maintaining the temperature.
-
Once the addition of the base is complete, slowly add 2-ethylhexanoyl chloride to the reaction mixture. The temperature should be carefully controlled and not allowed to exceed 40 °C.[7]
-
After the addition is complete, allow the mixture to react for 3-5 hours at a controlled temperature.[7]
-
After the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer, which contains the product.
-
Wash the organic layer sequentially with a dilute sodium carbonate solution and then with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the final product. The purity of the product should be determined by appropriate analytical methods.
Analysis of Thermal Decomposition Kinetics
The thermal decomposition of tert-Amyl peroxy-2-ethylhexanoate can be studied using techniques like Differential Scanning Calorimetry (DSC) or by monitoring its concentration over time at elevated temperatures and pressures. The following is a general methodology based on a study by Buback et al.[1]
Apparatus:
-
High-pressure tubular reactor
-
High-pressure pump
-
FT-IR spectrometer with a high-pressure optical cell
-
Thermostatically controlled heating system
Procedure:
-
Prepare a dilute solution of tert-Amyl peroxy-2-ethylhexanoate in a suitable solvent (e.g., n-heptane).
-
Pump the solution through the high-pressure tubular reactor at a constant flow rate.
-
The reactor is maintained at a constant temperature and pressure.
-
The residence time in the reactor is varied by changing the flow rate or the reactor volume.
-
After passing through the reactor, the solution flows through the high-pressure optical cell of the FT-IR spectrometer.
-
The concentration of the peroxide is monitored in real-time by measuring the absorbance of a characteristic vibrational band (e.g., the C=O stretching vibration).
-
By measuring the peroxide concentration at different residence times (and thus, reaction times), the first-order decomposition rate coefficient (k_obs) can be determined at a given temperature and pressure.[1]
-
The experiment is repeated at various temperatures to determine the activation energy (Ea) of the decomposition reaction.
Mechanism of Action: Free-Radical Polymerization Initiation
The primary application of tert-Amyl peroxy-2-ethylhexanoate is as a thermal initiator for free-radical polymerization. The process begins with the thermal decomposition of the peroxide.
Decomposition Pathway
Upon heating, the weak oxygen-oxygen bond in the tert-Amyl peroxy-2-ethylhexanoate molecule undergoes homolytic cleavage to form two radicals: a tert-amyloxy radical and a 2-ethylhexanoyloxy radical.
Caption: Thermal decomposition of tert-Amyl peroxy-2-ethylhexanoate.
The 2-ethylhexanoyloxy radical can then undergo decarboxylation to form a more stable alkyl radical and carbon dioxide.
Caption: Decarboxylation of the 2-ethylhexanoyloxy radical.
Polymerization Workflow
The radicals generated from the decomposition of tert-Amyl peroxy-2-ethylhexanoate then initiate the polymerization of monomers.
Caption: Workflow of free-radical polymerization initiated by TAPO.
Applications
tert-Amyl peroxy-2-ethylhexanoate is a highly efficient medium-temperature initiator. Its primary applications include:
-
Polymer Production: It is used in the polymerization of various monomers, including ethylene, styrene, acrylates, and methacrylates.[2][3]
-
Thermoset Composites: It serves as a curing agent for unsaturated polyester (B1180765) resins in applications like Bulk Molding Compound (BMC) and Sheet Molding Compound (SMC).
-
Artificial Stone Curing: It is utilized in the production of artificial stone to accelerate the curing process.
Conclusion
tert-Amyl peroxy-2-ethylhexanoate is a versatile and efficient organic peroxide with significant applications in the polymer industry. Its chemical properties, particularly its thermal decomposition kinetics, make it a valuable tool for initiating and controlling free-radical polymerization reactions. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is crucial for its effective and safe use in research and industrial settings. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Trigonox 121 tert-Amyl peroxy-2-ethylhexanoate [nouryon.com]
- 3. Trigonox 121-C75 tert-Amyl peroxy-2-ethylhexanoate, 75% solution in isododecane [nouryon.com]
- 4. tert-Amyl peroxy-2-ethylhexanoate | C13H26O3 | CID 102465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. TERT-AMYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]
